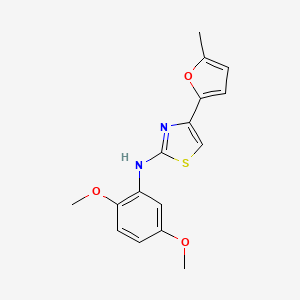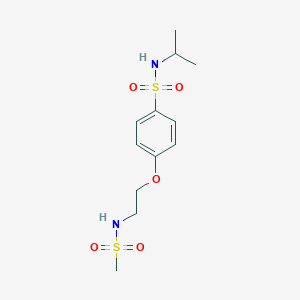![molecular formula C13H11BrN4O B14945359 Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-](/img/structure/B14945359.png)
Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL is a chemical compound with the molecular formula C13H10BrN3O It is known for its unique structure, which includes a benzotriazole moiety linked to a bromophenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL typically involves the reaction of 4-bromophenol with 1H-1,2,3-benzotriazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromophenol group to a phenol group.
Substitution: The bromine atom in the bromophenol group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzotriazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-6-METHOXYPHENOL: Similar structure but with a methoxy group instead of a bromine atom.
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4,6-DICHLOROPHENOL: Contains two chlorine atoms instead of a single bromine atom.
1H-1,2,3-BENZOTRIAZOL-4-YLAMINO METHYL PHENOL: Lacks the bromine atom but retains the benzotriazole and phenol groups.
Uniqueness
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H11BrN4O |
|---|---|
Poids moléculaire |
319.16 g/mol |
Nom IUPAC |
2-[(2H-benzotriazol-4-ylamino)methyl]-4-bromophenol |
InChI |
InChI=1S/C13H11BrN4O/c14-9-4-5-12(19)8(6-9)7-15-10-2-1-3-11-13(10)17-18-16-11/h1-6,15,19H,7H2,(H,16,17,18) |
Clé InChI |
OYILIKZJLTUESG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNN=C2C(=C1)NCC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)
![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)

![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![2-{5-[2-(morpholin-4-ylcarbonyl)phenoxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B14945353.png)
![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945362.png)

![5-Butyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14945371.png)
